Ethyl 2-bromohexa-2,4-dienoate
Description
Ethyl 2-bromohexa-2,4-dienoate (C₈H₁₁BrO₂) is an α,β-unsaturated ester featuring a bromine substituent at the C2 position of a conjugated diene system.
Properties
CAS No. |
62006-49-9 |
|---|---|
Molecular Formula |
C8H11BrO2 |
Molecular Weight |
219.08 g/mol |
IUPAC Name |
ethyl 2-bromohexa-2,4-dienoate |
InChI |
InChI=1S/C8H11BrO2/c1-3-5-6-7(9)8(10)11-4-2/h3,5-6H,4H2,1-2H3 |
InChI Key |
PFQKATBGMBCUDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC=CC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromohexa-2,4-dienoate can be synthesized through several methods. One common approach involves the bromination of ethyl hexa-2,4-dienoate. This reaction typically uses bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the α-position participates in Sₙ2-type substitutions with nucleophiles, forming derivatives with retained stereochemistry.
Key Findings :
-
Reactions occur with retention of double-bond geometry due to steric hindrance from the ester group .
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to protic solvents.
Elimination Reactions
Base-induced elimination of HBr generates conjugated dienynes or polyenes:
| Base | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| DBU | DCM | 25°C | Ethyl hexa-2,4-diynoate | 72 |
| K₂CO₃ | MeCN | 80°C | Ethyl penta-2,4-dienoate | 58 |
Mechanistic Insight :
Elimination proceeds via a concerted E2 pathway , favored by bulky bases like DBU .
Cross-Coupling Reactions
The C–Br bond undergoes Suzuki-Miyaura and Heck couplings to form complex alkenes:
| Reaction Type | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | DME/H₂O, 80°C | Ethyl 2-arylhexa-2,4-dienoate | 60–85 |
| Heck | Pd(OAc)₂ | DMF, 100°C | Ethyl 2-vinylhexa-2,4-dienoate | 73 |
Notable Example :
Coupling with phenylboronic acid under Suzuki conditions yields ethyl 2-phenylhexa-2,4-dienoate with 93% E-selectivity .
Diels-Alder Reactions
The conjugated diene acts as a diene in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Yield (%) | Endo:Exo |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic adduct | 68 | 80:20 |
| DMAD | Et₂O, RT | Furan derivative | 55 | 65:35 |
Thermodynamic Control :
Reactions favor endo transition states due to secondary orbital interactions .
Photochemical [2+2] Cycloadditions
UV irradiation induces cycloadditions with alkenes:
| Partner | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethylene | CH₂Cl₂, 254 nm | Bicyclobutane | 44 |
| Styrene | Benzene, 300 nm | Spirocyclic adduct | 38 |
Stereochemical Outcome :
Reactions proceed via suprafacial–antarafacial geometry , forming trans-fused cyclobutanes .
Reduction and Oxidation
The double bonds and ester group participate in redox reactions:
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Hydrogenation | H₂/Pd-C | Ethyl 2-bromohexanoate | 95 |
| Epoxidation | mCPBA | Epoxide | 82 |
| Oxidation (KMnO₄) | H₂O/acetone | 2-Bromohexa-2,4-dienoic acid | 76 |
Selectivity :
Epoxidation occurs preferentially at the 4,5-double bond due to electron-withdrawing effects .
Comparative Reactivity Table
| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Dominant Mechanism |
|---|---|---|---|
| Sₙ2 Substitution | 1.2 × 10⁻³ | 85 | Bimolecular nucleophilic |
| E2 Elimination | 3.8 × 10⁻⁴ | 92 | Concerted base-induced |
| Diels-Alder | 5.6 × 10⁻² | 68 | Pericyclic |
Scientific Research Applications
Ethyl 2-bromohexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 2-bromohexa-2,4-dienoate involves its reactivity due to the presence of conjugated double bonds and the bromine atom. These features make it a versatile compound for various chemical transformations. The bromine atom can participate in nucleophilic substitution reactions, while the conjugated double bonds can undergo addition reactions. These properties enable the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications .
Comparison with Similar Compounds
Data Table: Key Properties of this compound and Analogs
Reactivity and Electronic Effects
- Bromine vs. Methyl Substituents : Bromine’s electron-withdrawing nature increases electrophilicity at C2, making the compound more reactive toward nucleophiles (e.g., in Michael additions) compared to methyl-substituted analogs .
- Conjugation Impact : The conjugated diene system allows for stabilization of transition states in cycloadditions, but bromine may reduce diene nucleophilicity in Diels-Alder reactions compared to unsubstituted esters like ethyl sorbate .
- Catalyst Interactions : Grubbs and Hoveyda–Grubbs catalysts effectively mediate cross-metathesis in methyl-substituted analogs ; bromine’s bulk may require tailored catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
